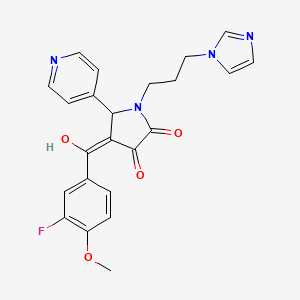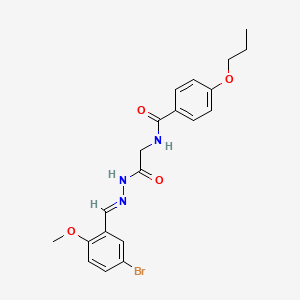![molecular formula C25H20BrCl2N3O5 B12020894 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate CAS No. 765913-15-3](/img/structure/B12020894.png)
4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura molecular única, que incluye grupos bromo, cloro y propoxi benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato generalmente involucra múltiples pasos, incluida la formación de compuestos intermedios. Un método común involucra la reacción de 4-bromo-2-formilfenil 4-propoxi benzoato con 2,5-dicloroanilina en presencia de un agente oxidante para formar el intermedio hidrazona. Este intermedio se hace reaccionar posteriormente con anhídrido acético para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del producto final, lo que lo hace adecuado para diversas aplicaciones en investigación e industria .
Análisis De Reacciones Químicas
Tipos de reacciones
4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de diversos productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Los átomos de bromo y cloro en el compuesto se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Nucleófilos como aminas, tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 3,4-dimetoxi benzoato
- 4-bromo-2-((E)-{[(2,3-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 3,4-dimetoxi benzoato
- 4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-cloro benzoato
Unicidad
La singularidad de 4-bromo-2-((E)-{[(2,5-dicloroanilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
765913-15-3 |
|---|---|
Fórmula molecular |
C25H20BrCl2N3O5 |
Peso molecular |
593.2 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H20BrCl2N3O5/c1-2-11-35-19-7-3-15(4-8-19)25(34)36-22-10-5-17(26)12-16(22)14-29-31-24(33)23(32)30-21-13-18(27)6-9-20(21)28/h3-10,12-14H,2,11H2,1H3,(H,30,32)(H,31,33)/b29-14+ |
Clave InChI |
LLRJMEJVRSSEMX-IPPBACCNSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12020813.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12020818.png)

![methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12020825.png)

![N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12020830.png)

![11-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12020847.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12020855.png)


![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12020884.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020891.png)
